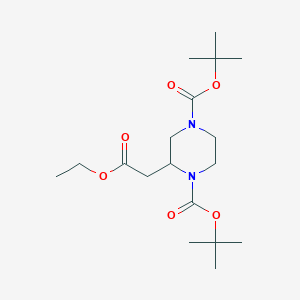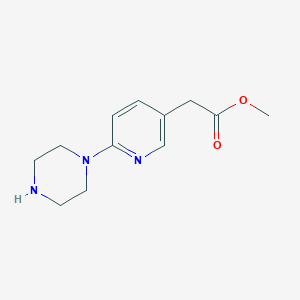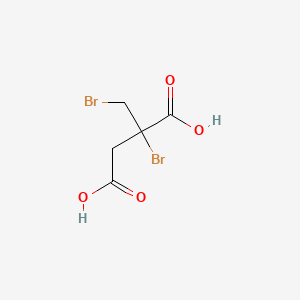
2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by its unique structure, which includes an amino group, a diethoxypropyl side chain, and a phenyl group attached to a pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with guanidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and other substituents on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
- 2-Amino-4,6-diphenylpyrimidine
- 2-Amino-5-ethyl-6-phenylpyrimidin-4(1H)-one
- 2-Amino-5-(3,3-dimethoxypropyl)-6-phenylpyrimidin-4(1H)-one
Uniqueness
2-Amino-5-(3,3-diethoxypropyl)-6-phenylpyrimidin-4(1H)-one is unique due to its specific diethoxypropyl side chain, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored activities and applications .
特性
CAS番号 |
93725-46-3 |
|---|---|
分子式 |
C17H23N3O3 |
分子量 |
317.4 g/mol |
IUPAC名 |
2-amino-5-(3,3-diethoxypropyl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H23N3O3/c1-3-22-14(23-4-2)11-10-13-15(12-8-6-5-7-9-12)19-17(18)20-16(13)21/h5-9,14H,3-4,10-11H2,1-2H3,(H3,18,19,20,21) |
InChIキー |
WUKBBSLAHMJAEH-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCC1=C(N=C(NC1=O)N)C2=CC=CC=C2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)




![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)







![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)
